molecular formula C9H10ClNO3S B3034567 4-(Dimethylcarbamoyl)benzene-1-sulfonyl chloride CAS No. 190711-50-3

4-(Dimethylcarbamoyl)benzene-1-sulfonyl chloride

Cat. No.: B3034567
CAS No.: 190711-50-3
M. Wt: 247.7 g/mol
InChI Key: APKXHLLIVVSYMP-UHFFFAOYSA-N
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Description

4-(Dimethylcarbamoyl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C9H10ClNO3S and a molecular weight of 247.7 g/mol . . This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable tool in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Dimethylcarbamoyl)benzene-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 4-(dimethylcarbamoyl)benzenesulfonyl chloride with thionyl chloride (SOCl2) under controlled conditions . The reaction typically requires an inert atmosphere and temperatures ranging from 0°C to 50°C to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, with stringent quality control measures to ensure consistency and safety.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Dimethylcarbamoyl)benzene-1-sulfonyl chloride is unique due to its specific reactivity and the ability to introduce sulfonyl groups into a wide range of organic molecules. Its versatility and effectiveness in various chemical reactions make it a valuable reagent in both research and industrial applications .

Properties

IUPAC Name

4-(dimethylcarbamoyl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3S/c1-11(2)9(12)7-3-5-8(6-4-7)15(10,13)14/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKXHLLIVVSYMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190711-50-3
Record name 4-(dimethylcarbamoyl)benzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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